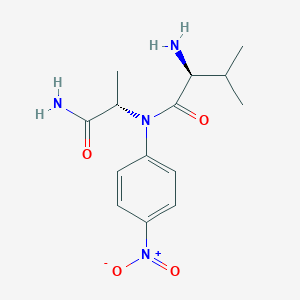

(S)-2-Amino-N-((S)-1-amino-1-oxoPropan-2-yl)-3-methyl-N-(4-nitrophenyl)butanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

H-VAL-ALA-PNA: is a synthetic dipeptide substrate commonly used in biochemical research. It is composed of the amino acids valine and alanine, linked to a para-nitroaniline (pNA) group. This compound is particularly significant in the study of protease activity, as it serves as a substrate for dipeptide aminopeptidase enzymes, such as those found in the bacterium Streptococcus bovis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of H-VAL-ALA-PNA typically involves the stepwise coupling of protected amino acids followed by the attachment of the para-nitroaniline group. The process generally includes:

Protection of Amino Groups: The amino groups of valine and alanine are protected using suitable protecting groups like Boc (tert-butyloxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl).

Coupling Reaction: The protected amino acids are coupled using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling agent like hydroxybenzotriazole (HOBt).

Deprotection: The protecting groups are removed under acidic or basic conditions to yield the free dipeptide.

Attachment of pNA: The dipeptide is then reacted with para-nitroaniline under suitable conditions to form H-VAL-ALA-PNA.

Industrial Production Methods: Industrial production of H-VAL-ALA-PNA follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification .

Analyse Chemischer Reaktionen

Types of Reactions: H-VAL-ALA-PNA primarily undergoes enzymatic hydrolysis reactions. It is a substrate for dipeptide aminopeptidase enzymes, which cleave the peptide bond between valine and alanine, releasing para-nitroaniline.

Common Reagents and Conditions:

Enzymatic Hydrolysis: The reaction is typically carried out in a buffered aqueous solution at an optimal pH and temperature for the enzyme being studied.

Major Products: The major product of the enzymatic hydrolysis of H-VAL-ALA-PNA is para-nitroaniline, which can be quantitatively measured due to its chromogenic properties .

Wissenschaftliche Forschungsanwendungen

Chemistry: H-VAL-ALA-PNA is used as a model substrate in the study of protease enzymes. It helps in understanding the specificity and kinetics of enzyme-substrate interactions.

Biology: In biological research, H-VAL-ALA-PNA is employed to assay the activity of dipeptide aminopeptidases in various organisms, including bacteria and mammals .

Medicine: The compound is used in diagnostic assays to measure protease activity in clinical samples, aiding in the diagnosis of diseases related to protease dysfunction .

Industry: H-VAL-ALA-PNA is utilized in the development of enzyme inhibitors and in the quality control of enzyme preparations used in industrial processes .

Wirkmechanismus

H-VAL-ALA-PNA exerts its effects by serving as a substrate for dipeptide aminopeptidase enzymes. The enzyme binds to the dipeptide and catalyzes the hydrolysis of the peptide bond between valine and alanine. This reaction releases para-nitroaniline, which can be detected spectrophotometrically due to its yellow color. The intensity of the color is proportional to the enzyme activity, allowing for quantitative measurement .

Vergleich Mit ähnlichen Verbindungen

H-Ala-Pro-pNA: Another dipeptide substrate used to study proline-specific aminopeptidases.

H-Gly-Gly-pNA: Used for glycine-specific aminopeptidases.

H-Leu-Leu-pNA: Utilized in the study of leucine-specific aminopeptidases.

Uniqueness: H-VAL-ALA-PNA is unique due to its specificity for dipeptide aminopeptidases that recognize the valine-alanine sequence. This specificity makes it a valuable tool in studying enzymes that may not interact with other dipeptide substrates .

Eigenschaften

Molekularformel |

C14H20N4O4 |

|---|---|

Molekulargewicht |

308.33 g/mol |

IUPAC-Name |

(2S)-2-amino-N-[(2S)-1-amino-1-oxopropan-2-yl]-3-methyl-N-(4-nitrophenyl)butanamide |

InChI |

InChI=1S/C14H20N4O4/c1-8(2)12(15)14(20)17(9(3)13(16)19)10-4-6-11(7-5-10)18(21)22/h4-9,12H,15H2,1-3H3,(H2,16,19)/t9-,12-/m0/s1 |

InChI-Schlüssel |

UZWBDKNAAOJWOX-CABZTGNLSA-N |

Isomerische SMILES |

C[C@@H](C(=O)N)N(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)[C@H](C(C)C)N |

Kanonische SMILES |

CC(C)C(C(=O)N(C1=CC=C(C=C1)[N+](=O)[O-])C(C)C(=O)N)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[3,4-Dihydroxy-5-(3-methylbut-2-enyl)phenyl]-5,7-dihydroxy-4a,5,6,7,8,8a-hexahydrochromen-4-one](/img/structure/B12339225.png)

![N-[9-[(2R)-2-[[hydroxy(propan-2-yloxycarbonyloxymethoxy)phosphoryl]methoxy]propyl]purin-6-yl]-N-propan-2-ylcarbamate](/img/structure/B12339263.png)

![Imidazo[1,2-a]pyrimidine-3-carbonitrile, 6-bromo-](/img/structure/B12339268.png)

amino}cyclohexane-1-carboxylic acid](/img/structure/B12339294.png)

![2-amino-4-chloro-7-((1,5-dimethyl-1H-pyrazol-3-yl)methyl)-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one](/img/structure/B12339296.png)

![4-[(tert-Butoxy)carbonyl]-2-methylmorpholine-3-carboxylic acid](/img/structure/B12339299.png)